molecular formula C15H13IN2O2 B12581110 N'-[(1Z)-1-(2-hydroxyphenyl)ethylidene]-3-iodobenzohydrazide

N'-[(1Z)-1-(2-hydroxyphenyl)ethylidene]-3-iodobenzohydrazide

Cat. No.: B12581110
M. Wt: 380.18 g/mol
InChI Key: VVOBOCWTMHCQBQ-YVLHZVERSA-N
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Description

N’-[(1Z)-1-(2-hydroxyphenyl)ethylidene]-3-iodobenzohydrazide is a chemical compound with the molecular formula C15H13IN2O2 and a molecular weight of 380.18 g/mol . This compound is characterized by the presence of an iodine atom, a hydroxyphenyl group, and a benzohydrazide moiety. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

The synthesis of N’-[(1Z)-1-(2-hydroxyphenyl)ethylidene]-3-iodobenzohydrazide typically involves the condensation of 2-hydroxyacetophenone with 3-iodobenzohydrazide under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of an acid catalyst to facilitate the condensation process. The reaction mixture is then refluxed for several hours to ensure complete reaction, followed by purification of the product through recrystallization .

Chemical Reactions Analysis

N’-[(1Z)-1-(2-hydroxyphenyl)ethylidene]-3-iodobenzohydrazide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

N’-[(1Z)-1-(2-hydroxyphenyl)ethylidene]-3-iodobenzohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-[(1Z)-1-(2-hydroxyphenyl)ethylidene]-3-iodobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

N’-[(1Z)-1-(2-hydroxyphenyl)ethylidene]-3-iodobenzohydrazide can be compared with other similar compounds, such as:

N’-[(1Z)-1-(2-hydroxyphenyl)ethylidene]-3-iodobenzohydrazide stands out due to the presence of the iodine atom, which imparts unique reactivity and potential biological activities.

Properties

Molecular Formula

C15H13IN2O2

Molecular Weight

380.18 g/mol

IUPAC Name

N-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]-3-iodobenzamide

InChI

InChI=1S/C15H13IN2O2/c1-10(13-7-2-3-8-14(13)19)17-18-15(20)11-5-4-6-12(16)9-11/h2-9,19H,1H3,(H,18,20)/b17-10-

InChI Key

VVOBOCWTMHCQBQ-YVLHZVERSA-N

Isomeric SMILES

C/C(=N/NC(=O)C1=CC(=CC=C1)I)/C2=CC=CC=C2O

Canonical SMILES

CC(=NNC(=O)C1=CC(=CC=C1)I)C2=CC=CC=C2O

Origin of Product

United States

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